This compound is classified as an organic heterocyclic compound due to the presence of both furan and pyrazole rings. Pyrazoles are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The presence of the amino group enhances its reactivity and potential biological interactions.
The synthesis of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can be achieved through several methods:
The synthesis parameters often include temperature control (typically around 80°C), reaction duration (from several hours to overnight), and purification steps such as column chromatography to isolate the final product.
The molecular structure of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The reactivity of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can be attributed to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activities or improved pharmacokinetic properties.
The mechanism of action for compounds like 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid often involves:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural variations affect biological activity.
The physical and chemical properties of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid include:
5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has potential applications in:
The compound 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid represents a strategically engineered hybrid molecule that integrates two pharmaceutically privileged heterocycles: a 4-aminopyrazole ring and a furan-carboxylic acid unit. The pyrazole ring features alkyl substituents at the 3- and 5-positions (methyl groups) and an amino group at the 4-position, enhancing hydrogen-bonding capacity and electronic modulation. The furan ring, linked via a methylene bridge (–CH₂–), terminates in a carboxylic acid (–COOH) that enables peptide coupling or salt formation for prodrug development. This molecular architecture confers several advantages:
Table 1: Key Molecular Properties
Property | Value/Feature | Pharmacological Implication |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O₃ | Balanced molecular weight (~235 g/mol) |
Hydrogen Bond Donors | 2 (NH₂, COOH) | Enhanced target engagement |
Hydrogen Bond Acceptors | 5 (carbonyl O, furan O, pyrazole N) | Solubility and membrane penetration |
logP (Predicted) | 1.56 [10] | Favorable lipophilicity for cell uptake |
Functionally, this scaffold aligns with established pharmacophores in antimicrobial and anticancer agents. For example, pyrazole derivatives exhibit activity against Staphylococcus aureus and Escherichia coli by inhibiting DNA gyrase, while furan-carboxylic acid hybrids disrupt bacterial cell wall synthesis [1] [4]. The carboxylic acid moiety further enables the synthesis of amide or ester prodrugs, as demonstrated in analogues like 5-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-furancarboxylic acid (PubChem CID: 736773) [5].
The rational design of pyrazole-furan hybrids evolved from early observations of their individual bioactivities. Pyrazole derivatives gained prominence in the 1980s–1990s for their anti-inflammatory (e.g., Celecoxib) and antimicrobial properties, while furan-containing compounds (e.g., nitrofurantoin) were established as broad-spectrum antibiotics. The fusion of these systems began in earnest in the early 2000s, leveraging advances in heterocyclic coupling chemistry [8].
Key synthetic milestones include:
Table 2: Evolution of Synthetic Strategies
Period | Method | Representative Compound | Yield | Catalyst/Reagent |
---|---|---|---|---|
2000–2010 | Stepwise alkylation | 5-(3,5-dimethyl-1H-pyrazol-4-ylmethyl)-furan-2-carboxylic acid [6] | 45% | K₂CO₃, DMF |
2010–2020 | One-pot cyclization | Ethyl 2-(5-(furan-2-yl)pyrazolyl)thiazole-5-carboxylate [1] | 68% | Et₃N, ethanol |
2020–present | Catalytic C–H functionalization | 5-((4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid [7] | 82% | Pd(OAc)₂, PPh₃ |
The discovery of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid emerged from systematic structure-activity relationship (SAR) studies on precursors like 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 1006336-98-6) [9]. Hybridization with furan was motivated by the furan ring’s proven role in enhancing Gram-negative antibacterial penetration, addressing a key limitation of early pyrazole drugs. Commercial availability of intermediates (e.g., Matrix Scientific Catalog #019348) now facilitates rapid analogue synthesis for antimicrobial screening [6] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2